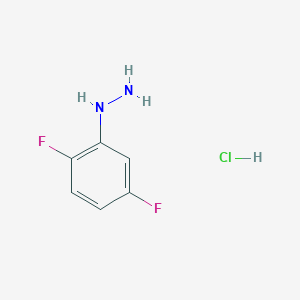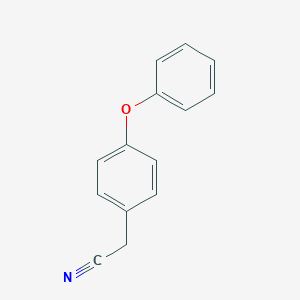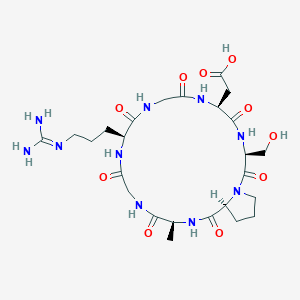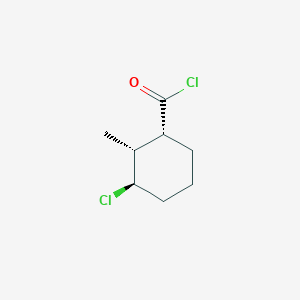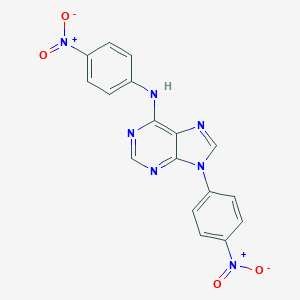
N,9-Bis(p-nitrophenyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,9-Bis(p-nitrophenyl)adenine, also known as BNPA or BNPPA, is a chemical compound that has been extensively used in scientific research for its ability to inhibit protein kinases. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.
Mécanisme D'action
N,9-Bis(p-nitrophenyl)adenine inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents ATP from binding to the kinase, thereby inhibiting its activity. N,9-Bis(p-nitrophenyl)adenine has been shown to be a competitive inhibitor of protein kinases, meaning that it competes with ATP for binding to the kinase domain.
Effets Biochimiques Et Physiologiques
N,9-Bis(p-nitrophenyl)adenine has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by N,9-Bis(p-nitrophenyl)adenine has been shown to induce cell cycle arrest and apoptosis in cancer cells. N,9-Bis(p-nitrophenyl)adenine has also been shown to inhibit the production of inflammatory cytokines in immune cells, suggesting its potential application in the treatment of inflammatory disorders. Additionally, N,9-Bis(p-nitrophenyl)adenine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,9-Bis(p-nitrophenyl)adenine in lab experiments is its potency as a protein kinase inhibitor. N,9-Bis(p-nitrophenyl)adenine has been shown to be more potent than other commonly used protein kinase inhibitors, such as staurosporine and roscovitine. However, one of the limitations of using N,9-Bis(p-nitrophenyl)adenine is its non-specificity. N,9-Bis(p-nitrophenyl)adenine has been shown to inhibit several protein kinases, which may lead to off-target effects.
Orientations Futures
There are several future directions for the study of N,9-Bis(p-nitrophenyl)adenine. One potential application of N,9-Bis(p-nitrophenyl)adenine is in the development of novel cancer therapies. Inhibition of protein kinases by N,9-Bis(p-nitrophenyl)adenine has been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer treatment. Additionally, the development of more specific protein kinase inhibitors based on the structure of N,9-Bis(p-nitrophenyl)adenine could lead to the development of more effective and targeted therapies. Another potential application of N,9-Bis(p-nitrophenyl)adenine is in the treatment of inflammatory disorders. Further research is needed to determine the efficacy and safety of N,9-Bis(p-nitrophenyl)adenine in pre-clinical and clinical studies.
Méthodes De Synthèse
N,9-Bis(p-nitrophenyl)adenine can be synthesized using several methods, including the reaction of adenine with p-nitrophenyl chloroformate. Another method involves the reaction of adenine with p-nitrophenyl isocyanate. Both methods result in the formation of N,9-Bis(p-nitrophenyl)adenine, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
N,9-Bis(p-nitrophenyl)adenine has been widely used in scientific research as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinases has been associated with various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. N,9-Bis(p-nitrophenyl)adenine has been shown to inhibit several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3β, and mitogen-activated protein kinases.
Propriétés
Numéro CAS |
136112-72-6 |
|---|---|
Nom du produit |
N,9-Bis(p-nitrophenyl)adenine |
Formule moléculaire |
C17H11N7O4 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
N,9-bis(4-nitrophenyl)purin-6-amine |
InChI |
InChI=1S/C17H11N7O4/c25-23(26)13-3-1-11(2-4-13)21-16-15-17(19-9-18-16)22(10-20-15)12-5-7-14(8-6-12)24(27)28/h1-10H,(H,18,19,21) |
Clé InChI |
AFQXINPSVGSODO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
136112-72-6 |
Synonymes |
N,9-bis(4-nitrophenyl)purin-6-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



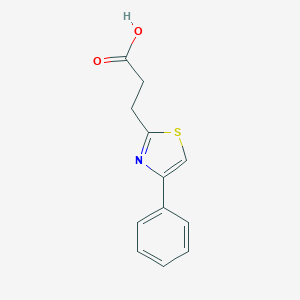
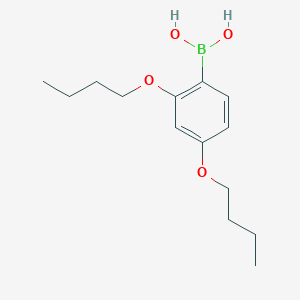
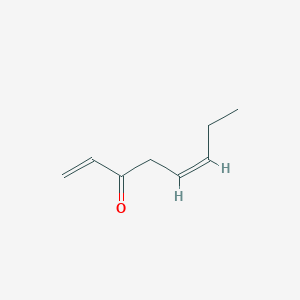
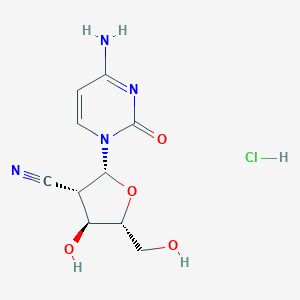
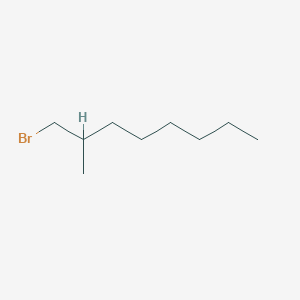
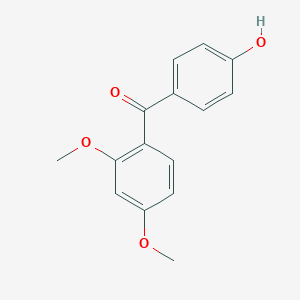
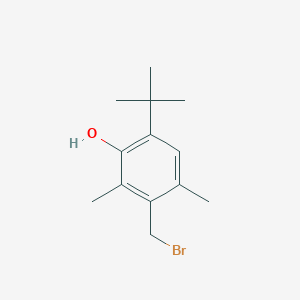
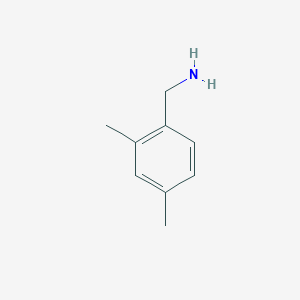
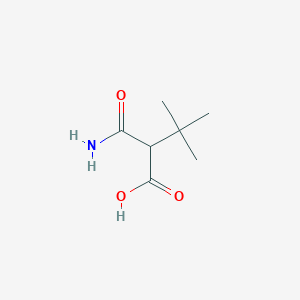
![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
